2,4-Dihydroxybenzophenone

Catalog No.
S525838
CAS No.
131-56-6
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxybenzophenone

CAS Number

131-56-6

Product Name

2,4-Dihydroxybenzophenone

IUPAC Name

(2,4-dihydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

ZXDDPOHVAMWLBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Solubility

In water, 240 mg/L at 25 °C (est)
Practically insoluble in cold water
Insoluble in water
Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene
Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate

Synonyms

2,4-DHB, 2,4-dihydroxybenzophenone, DHBP cpd

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Description

The exact mass of the compound 2,4-Dihydroxybenzophenone is 214.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 240 mg/l at 25 °c (est)practically insoluble in cold waterinsoluble in watereasily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzenesoluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38555. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

Nonlinear Optical Applications

Ultraviolet Absorption Properties

Dye Synthesis

Laser Safety Devices

Cosmetic Formulations

Laboratory Chemicals

Anticancer Properties

UV Absorption Performance

Dyeing Rate on Cotton Fabric and Polyester

2,4-Dihydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol. It appears as a yellow crystalline powder and is known for its ultraviolet light-absorbing properties. This compound is primarily synthesized from resorcinol and benzoyl chloride or benzoic acid under specific reaction conditions, often utilizing Friedel-Crafts catalysts such as aluminum chloride or zinc chloride to enhance yield and purity .

The mechanism of action of 2,4-Dihydroxybenzophenone depends on the specific application. Here are two potential areas of interest:

  • Antioxidant Activity: The presence of hydroxyl groups suggests potential free radical scavenging properties, which could be beneficial in studying antioxidant mechanisms []. However, more research is needed to confirm its specific antioxidant activity.
  • Metal Chelation: The compound's ability to form hydrogen bonds could allow it to chelate metal ions. This property might be relevant in studies on metal-mediated processes in biological systems []. Further research is required to elucidate its specific metal-chelating capabilities.

Limited information is available regarding the specific hazards of 2,4-Dihydroxybenzophenone. However, as a general precaution, it is recommended to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

The synthesis of 2,4-dihydroxybenzophenone typically involves the reaction of resorcinol with benzoyl chloride in an anhydrous environment. The reaction can be represented as follows:

Resorcinol+Benzoyl Chloride2 4 Dihydroxybenzophenone+HCl\text{Resorcinol}+\text{Benzoyl Chloride}\rightarrow \text{2 4 Dihydroxybenzophenone}+\text{HCl}

In addition, the compound can be produced via an uncatalyzed reaction in hydroxylic solvents or benzene, yielding up to 90% efficiency . Various solvents and catalysts can influence the reaction conditions, affecting both yield and purity .

2,4-Dihydroxybenzophenone exhibits various biological activities. Notably, it has been shown to stimulate osteoblast differentiation and mitigate osteoporosis by activating the β-catenin pathway. This activation enhances the expression of crucial osteogenic markers such as RUNX2, OSX, and alkaline phosphatase (ALP) . Furthermore, it has been identified as a potential endocrine disruptor due to its estrogenic activity, raising concerns regarding its ecological impact and human health risks .

Several methods exist for synthesizing 2,4-dihydroxybenzophenone:

  • Friedel-Crafts Reaction: Involves reacting resorcinol with benzoyl chloride in the presence of aluminum chloride or zinc chloride under anhydrous conditions.
  • Phase Transfer Catalysis: Utilizes phase transfer agents to enhance the interaction between resorcinol and benzotrichloride in aqueous systems .
  • Vacuum Distillation: A method that allows purification of the product while minimizing by-products and color bodies through controlled temperature and pressure conditions .

These methods vary in complexity and efficiency, with vacuum distillation offering a commercially viable route for high-purity yields.

2,4-Dihydroxybenzophenone is widely utilized in various industries:

  • Ultraviolet Light Absorber: Commonly used in paints, plastics, and cosmetic formulations to protect against UV radiation.
  • Intermediate for Light Stabilizers: Acts as a precursor for synthesizing other stabilizers used in polymeric materials.
  • Dye Production: Employed in synthesizing azo dyes through coupling reactions with diazo solutions of aromatic amines .

Research indicates that 2,4-dihydroxybenzophenone interacts with various biological systems, primarily through its endocrine-disrupting properties. Studies have demonstrated its potential to affect hormonal pathways, raising concerns about its use in consumer products that may lead to human exposure . Additionally, its capacity to stimulate osteoblast differentiation suggests potential therapeutic applications in bone health.

Several compounds share structural similarities with 2,4-dihydroxybenzophenone. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Properties
BenzophenoneYesCommonly used as a UV filter; less hydrophilic
HydroxybenzophenoneYesExhibits different hydroxyl group positioning
2-Hydroxy-4-methoxybenzophenoneYesContains a methoxy group; alters solubility properties
BenzylideneacetoneNoDifferent functional groups; used in flavoring

Each of these compounds has distinct properties that affect their applications and interactions within biological systems.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Needles from hot water
Light-yellow, crystalline solid

XLogP3

3.2

Exact Mass

214.063

LogP

log Kow = 2.96 (est)

Appearance

Solid powder

Melting Point

144.0 °C
144 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJ54R4Z029

GHS Hazard Statements

Aggregated GHS information provided by 1883 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 125 of 1883 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1758 of 1883 companies with hazard statement code(s):;
H315 (76.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (76.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,4-Dihydroxybenzophenone, also known as benzophenone-1, is a light-yellow, crystalline or needle-like solid. It is moderately soluble in water. USE: 2,4-Dihydroxybenzophenone is used as an ultraviolet (UV) light absorber in paints and plastics. It is also an ingredient in many cosmetic products such as lipsticks and nail polishes. It is also used in sunscreens and hair products to protect from UV irradiation. EXPOSURE: Workers that use 2,4-dihydroxybenzophenone may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact when using sun protection products and certain cosmetics. If 2,4-dihydroxybenzophenone is released to the environment, it will be broken down in air. 2,4-Dihydroxybenzophenone released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: 2,4-Dihydroxybenzophenone may alter the way the hormone system functions, which could lead to changes in the function of the reproductive system. Endometriosis, a disorder of the female reproductive system, was associated with exposure to 2,4-dihydroxybenzophenone in one study. Altered hormone levels and function have been observed in studies in human cells conducted in laboratories. Endocrine disruption can be a risk factor for certain types of cancer (e.g., breast, ovarian, prostate), but data on the potential for 2,4-dihydroxybenzophenone to cause cancer in humans were not available. Mild skin and eye irritation developed in laboratory animals following direct exposure. Decreased growth and liver and kidney damage were observed following repeated oral exposure to very high doses of 2,4-dihydroxybenzophenenone. The potential for 2,4-dihydroxybenzophenone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Epithelial-mesenchymal transition (EMT) is an important process in embryonic development and cancer progression and metastasis. EMT is influenced by 17beta-estradiol (E2), an endogenous estrogen. Benzophenone-1 (2,4-dihydroxybenzophenone, BP-1) and 4-tert-octylphenol (OP) are suspected endocrine disrupting chemicals (EDCs) because they can exhibit estrogenic properties. In this study, we examined whether BP-1 and OP can lead to EMT of BG-1 ovarian cancer cells expressing estrogen receptors (ERs). A wound healing assay and western blot assay were conducted to show the effect of BP-1 and OP on the migration of BG-1 cells and protein expression of EMT-related genes. BP-1 (10(-6) M) and OP (10(-6) M) significantly enhanced the migration capability of BG-1 cells by reducing the wounded area in the cell monolayer relative to the control, similar to E2 (10(-9) M). However, when BG-1 cells were co-treated with ICI 182,780, an ER antagonist, the uncovered area was maintained at the level of the control. N-cadherin, snail, and slug were increased by BP-1 and OP while E-cadherin was reduced compared to the control. However, this effect was also restored by co-treatment with ICI 182,780. Taken together, these results indicate that BP-1 and OP, the potential EDCs, may have the ability to induce ovarian cancer metastasis via regulation of the expression of EMT markers and migration of ER-expressing BG-1 ovarian cancer cells.
2,4-Dihydroxybenzophenone (benzophenone-1; BP-1) is an UV stabilizer primarily used to prevent polymer degradation and deterioration in quality due to UV irradiation. Recently, BP-1 has been reported to bioaccumulate in human bodies by absorption through the skin and has the potential to induce health problems including endocrine disruption. In the present study, we examined the xenoestrogenic effect of BP-1 on BG-1 human ovarian cancer cells expressing estrogen receptors (ERs) and relevant xenografted animal models in comparison with 17-beta estradiol (E2). In in vitro cell viability assay, BP-1 (10(-8)-10(-5)M) significantly increased BG-1 cell growth the way E2 did. The mechanism underlying the BG-1 cell proliferation was proved to be related with the up-regulation of cyclin D1, a cell cycle progressor, by E2 or BP-1. Both BP-1 and E2 induced cell growth and up-regulation of cyclin D1 were reversed by co-treatment with ICI 182,780, an ER antagonist, suggesting that BP-1 may mediate the cancer cell proliferation via an ER-dependent pathway like E2. On the other hand, the expression of p21, a regulator of cell cycle progression at G1 phase, was not altered by BP-1 though it was down-regulated by E2. In xenograft mouse models transplanted with BG-1 cells, BP-1 or E2 treatment significantly increased the tumor mass formation compared to a vehicle (corn oil) within 8 weeks. In histopathological analysis, the tumor sections of E2 or BP-1 group displayed extensive cell formations with high density and disordered arrangement, which were supported by the increased number of BrdUrd positive nuclei and the over-expression of cyclin D1 protein. Taken together, these results suggest that BP-1 is an endocrine disrupting chemical (EDC) that exerts xenoestrogenic effects by stimulating the proliferation of BG-1 ovarian cancer via ER signaling pathway associated with cell cycle as did E2.
Prostate cancer (PCa) is a global health concern in human males. Recently, it has been known that endocrine-disrupting chemicals (EDCs) may act as an exogenous factor to enhance cancer progression. Triclosan (TCS) and 2,4-dihydroxybenzophenone (BP-1) were reported to bioaccumulate in human bodies through the skin absorption. However, there has been insufficient evidence on the findings that the intervention of EDCs may promote the cancer progression in PCa. In the present study, to verify the risk of TCS and BP-1 to a PCa progression, cancer cell proliferation and migration were investigated in LNCaP PCa cells. TCS and BP-1 increased LNCaP cell proliferative activity and migration as did dihydrotestosterone (DHT). This phenomenon was reversed by the treatment with bicalutamide, a well known androgen receptor (AR) antagonist, suggesting that TCS and BP-1 acted as a xenoandrogen in LNCaP cells via AR signaling pathway by mimicking the action of DHT. A Western blot assay was performed to identify the alterations in the translational levels of cell growth- and metastasis-related markers, i.e., c-fos, cyclin E, p21, and cathepsin D genes. The expressions of genes related with G1/S transition of cell cycle and metastasis were increased by DHT, TCS, and BP-1, while the expression of p21 protein responsible for cell cycle arrest was reduced by DHT, TCS, and BP-1. Taken together, these results indicated that TCS and BP-1 may enhance the progression of PCa by regulating cell cycle and metastasis-related genes via AR signaling pathway.

Vapor Pressure

1.4X10-7 mm Hg at 25 deg (est)

Pictograms

Irritant

Irritant

Other CAS

131-56-6

Associated Chemicals

Benzophenone, 2,4'-dihydroxy; 606-12-2
Benzophenone, 2,5-dihydroxy; 2050-37-5
Benzophenone, 4,4'-dihydroxy; 611-99-4

Wikipedia

Benzoresorcinol

Use Classification

Cosmetics -> Uv absorber

Methods of Manufacturing

2,4-Dihydroxybenzophenone ... is formed in 90% yield by the uncatalyzed reaction of benzotrichloride with resorcinol in hydroxylic solvents or in benzene containing methanol or ethanol.
Three methods of Benzophenone-1 preparation from resorcinol are reported. Stephen and Zilberman and Rybakova prepared Benzophenone-1 from the Hoesch reaction of resorcinol and either a substituted imido chloride (to form an imido-ester intermediate) or a corresponding aromatic nitrile and a metal halide catalyst. Shaw and Mehta described the condensation of benzamide with resorcinol in the presence of phosphorous oxychloride and zinc chloride to Benzophenone-1. Additionally, Benzophenone-1 can be prepared in low yield by the Fries rearrangement from phenyl-2-methoxy-benzoate.

General Manufacturing Information

Methanone, (2,4-dihydroxyphenyl)phenyl-: ACTIVE

Analytic Laboratory Methods

A method for the simultaneous measurement of benzophenone (BP) sunscreen compounds, its derivatives 2,4-dihydroxybenzophenone (BP-1), 2-hydroxy-4-methoxybenzophenone (BP-3), 2-hydroxy-4-methoxy-4'-methylbenzophenone (BP-10), 2-hydroxybenzophenone (2OH-BP), 3-hydroxybenzophenone (3OH-BP) and 4-hydroxybenzophenone (4OH-BP), in water samples was developed using stir bar sorptive extraction (SBSE) with in situ derivatization followed by thermal desorption (TD)-gas chromatography-mass spectrometry (GC-MS). The detection limit is 0.5-2 ng/L (ppt) for the seven BPs. The method shows good linearity and the correlation coefficients are equal to or higher than 0.990 for all the analyte. The average recoveries of BPs range from 102.0 to 128.1% (RSD<15.4%, n=6). Trace amounts of BPs in river water samples were determined by the present method.
Personal care products (PCPs) are widely used emerging contaminants which can cause adverse environmental effects. This paper reports the development and validation of a method based on solid-phase extraction (SPE) and ultra-high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry (UHPLC-(ESI)MS-MS) for simultaneously determining eleven PCPs: 4 preservatives (methylparaben; ethylparaben; benzylparaben; propylparaben); 2 antimicrobial agents (triclocarban and triclosan) and 5 UV filters (2,4-dihydroxybenzophenone; 2,2-dihydroxy-4-methoxybenzophenone; benzophenone-3; octocrylene and octyldimethyl-p-aminobenzoic acid) in environmental waters in only 9 run minutes of chromatographic separation. The SPE was carried out with two polymeric cartridges (Oasis HLB and Bond Elut Plexa). The recoveries obtained with Bond Elut Plexa were between 69% and 101% for 500 mL of river waters, with the exception of octyldimethyl-p-aminobenzoic acid (46%). Limits of detection for 500 mL of river water were in the range of 1-5 ng/L. Oasis HLB was chosen for wastewater samples with recoveries between 38% and 92% (250 mL of effluents) and 36-89% (100mL of influents). In both wastewater samples, octyldimethyl-p-aminobenzoic acid and methylparaben showed the lowest recoveries (20% and 27%). The method revealed benzophenone-3 as having the highest concentration levels (7 ng/L) in river waters. Most of PCPs determined were found in influent waters being methylparaben and propylparaben the ones found at highest concentration with values of 5613 and 1945 ng/L, respectively. In effluent waters, significant lower levels of some PCPs were found, being benzophenone-3 the one found at the highest concentration (100 ng/L).
A method has been developed for the separation and determination of three hydrophobic benzophenones: 2,4-dihydroxybenzophenone (BP-1), 2,2'4,4'-tetrahydroxybenzophenone (BP-2), and 2-hydroxy-4-methoxybenzophenone (BP-3) in sunscreen by micellar electrokinetic capillary chromatography (MEKC) combined with cloud point extraction (CPE). The analytes were extracted at pH 5.0 by micelles of the nonionic surfactant polyoxyethylene-7.5-octylphenyl ether (Triton X-114). A 150 uL aliquot from the extracted surfactant-rich phase was diluted up to 500 uL with ethanol to reduce its viscosity before separation by MEKC. A background electrolyte of 25 mmol/L sodium tetraborate containing 30 mmol/L sodium dodecyl sulfate at pH 9.25 was used as the separation medium to avoid the adsorption of hydrophobic substances and Triton X-114 onto the inner surface of the separation capillary, ensuring the separation efficiency and reproducibility. Detection is performed at 290 nm. Under the optimized conditions, an enrichment factor of 20 was obtained and the determination limits of BP-1, BP-2, and BP-3 were found to be 3.90 x 10(-) (7), 3.83 x 10(-7), and 6.42 x 10(-8) mol/L, respectively. In comparison with the earlier reported methods, the LODs of this method are superior to the other methods. The presented procedure was successfully applied to the determination of BP-1, BP-2, and BP-3 in sunscreen with satisfactory results.
A sensitive procedure for the determination of three UV filters: ethylhexyl salicylate (EHS), 3,3,5-trimethylcyclohexyl salicylate (Homosalate, HMS), 2-hydroxy-4-methoxybenzophenone (BP-3) and two related hydroxylated benzophenones (2,4-dihydroxybenzophenone, BP-1 and 2,2'-dihydroxy-4-methoxybenzophenone, BP-8) in water samples is presented. Analytes were first concentrated on the coating of a solid-phase microextraction (SPME) fiber, on-fiber silylated and then determined using gas chromatography combined with tandem mass spectrometry (GC-MS/MS). Factors affecting the performance of extraction and derivatization steps are thoroughly evaluated and their effects on the yield of the sample preparation discussed. Under final working conditions, a PDMS-DVB coated SPME fiber was exposed directly to 10 mL of water, adjusted at pH 3, for 30 min. After that, the fiber was placed in the headspace (HS) of a 1.5 mL vial containing 20 uL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). On-fiber silylation of hydroxyl groups contained in the structure of target compounds was performed at 45 degrees C for 10 min. The whole sample preparation process was completed in 40 min, providing limits of quantification from 0.5 to 10 ng/L and acceptable precision (RSDs under 13%) for samples spiked at different concentrations. All compounds could be accurately determined in river and treated wastewater (relative recoveries from 89 to 115%) using standards in ultrapure water, whereas standard addition is recommended to quantify their levels in untreated wastewater. Analysis of wastewater revealed the systematic presence of BP-3 and BP-1 in raw samples with maximum concentrations close to 500 and 250 ng/L, respectively.
For more Analytic Laboratory Methods (Complete) data for 2,4-Dihydroxybenzophenone (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

A new analytical method for the determination of benzophenone-3 (2-hydroxy-4-methoxybenzophenone), and its main metabolites (2,4-dihydroxybenzophenone and 2,2'-dihydroxy-4-methoxybenzophenone) in human serum is presented. The method is based on dispersive liquid-liquid microextraction (DLLME) as preconcentration and clean-up technique, followed by liquid chromatography tandem mass spectrometry (LC-MS/MS). Acidic hydrolysis and protein precipitation with HCl 6 M (1:1) (100 °C, 1 hr) were carried out before extraction. The variables involved in the DLLME process were studied. Under the optimized conditions, 70 uL of acetone (disperser solvent) and 30 uL of chloroform (extraction solvent) were mixed and rapidly injected into 800 uL of hydrolyzed serum sample. Sample pH or ionic strength adjustment were not necessary. The method was validated by analyzing spiked human serum samples. No satisfactory recoveries were obtained when aqueous standards or standards prepared in synthetic serum were used, but excellent recoveries were achieved by using matrix-matched calibration standards. Moreover, limits of detection in the low ug/L level and good repeatability were obtained. In order to show the applicability of the proposed method in the study of percutaneous absorption processes, it was applied to the analysis of serum samples from two volunteers after topical application of a sunscreen cosmetic product containing 2-hydroxy-4-methoxybenzophenone.
Benzophenone-3 (BZ-3) is a common ultraviolet (UV) absorbing compound in sunscreens. It is the most bioavailable species of all UV-absorbing compounds after topical application and can be found in plasma and urine. The aim of this study was to develop a reverse-phase high performance liquid chromatography (HPLC) method for determining the amounts BZ-3 and its metabolite 2,4-dihydroxybenzophenone (DHB) in human urine. The method had to be suitable for handling a large number of samples. It also had to be rapid and simple, but still sensitive, accurate and reproducible. The assay was applied to study the urinary excretion pattern after repeated whole-body applications of a commercial sunscreen, containing 4% BZ-3, to 25 healthy volunteers. Each sample was analyzed with regard to both conjugated/non-conjugated BZ-3 and conjugated/non-conjugated DHB, since both BZ-3 and DHB are extensively conjugated in the body. Solid-phase extraction (SPE) with C8 columns was followed by reverse-phase HPLC. For separation a Genesis C18 column was used with an acethonitrile-water mobile phase and the UV-detector was set at 287 nm. The assay was linear r(2) > 0.99, with detection limits for BZ-3 and DHB of 0.01 umol/L and 0.16 umol/L respectively. Relative standard deviation (RSD) was less than 10% for BZ-3 and less than 13% for DHB. The excretion pattern varied among the human volunteers; we discerned different patterns among the individuals. The reverse-phase HPLC assay and extraction procedures developed are suitable for use when a large number of samples need to be analyzed and the method fulfilled our objectives. The differences in excretion pattern may be due to differences in enzyme activity but further studies, especially about genetic polymorphism, need to be performed to verify this finding.
/The study objective was/ to optimize and establish the experimental methods for the determination of 2,4-dihydroxybenzophenone (BP-1) in mouse brain. BP-1 was determined by high performance liquid chromatography (HPLC) and separated by Waters Symmetry C18 (4.6 mm x 250 mm, 5 um) using isocratic elution, and the sample preparation conditions were optimized by orthogonal experiment design. The mobile phase was methanol-water (volume ratio 3:1) containing 3% (volume fraction) acetic acid (pH 3.40) at a flow rate of 1.0 mL/min, and ultraviolet (UV) detection wavelength was set at 290 nm. Retention time was used for qualitative analysis and internal standard method for quantitative analysis. Under the optimized experimental conditions, the calibration curve was linear with a correlation coefficient of 0.999 8 over the concentration range of 0.2-10.0 mg/L. The recoveries of BP-1 were between 96.8% and 104.5%. The intra-day and inter-day precision of BP-1 were 3.5%-5.7% and 4.5%-6.4%, respectively. The extraction recoveries of BP-1 at three concentrations (0.5, 2.0, 8.0 mg/L) in the mouse brain were 90.5%, 89.5%, and 97.7%, and the matrix effect of BP-1 at these three concentrations were 102.9%, 102.7%, and 90.9%, respectively. The method is simple, accurate, and suitable for determination of the contents of BP-1 in mouse brain.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

/The study objective was/ to investigate the protective effect of 2,4-dihydroxybenzophenone (BP-1) on acute hepatotoxicity and neurotoxicity induced by cocaine in mice, and its possible mechanism. Male ICR mice were pretreated with BP-1 (100, 200, 400 mg/kg, ig, 4 d), cocaine (75 mg/kg) was injected 30 minutes after BP-1 administration on day 4.Twenty-four hours after the injection of cocaine, the serum activities of alanine aminotransferase (ALT), aspartate aminotransferase (AST) and lactate dehydrogenase (LDH) were assayed by HITACHI-7170A automatic analyzer. The content of malondialdehyde (MDA) and the content of reduced glutathione (GSH) and oxidized glutathione (GSSG) were examined, and the ratio of GSH/GSSG was calculated, and histopathological analyses were also made. Male ICR mice were pretreated with BP-1(100, 200, 400 mg/kg, ig, 3 d), cocaine (20 mg/kg) was injected 30 minutes after BP-1 administration on day 3.The locomotor activity during 0-180 minutes of mice was recorded individually for each animal immediately after cocaine injection. After the administration of cocaine, compared with corresponding solvent group, the activities of ALT [(1571+/-1161) IU/L vs. (30 +/-16) IU/L, P<0.05], AST [(408 +/- 226) IU/L vs. (101 +/- 12) IU/L, P<0.05] and LDH [(3963 +/- 1431) IU/L vs. (1935 +/- 287) IU/L, P<0.05] were significantly increased; the ratio of GSH/GSSG [(5.11 +/- 0.63) vs. (6.88 +/- 1.13),P<0.05] was decreased and the content of MDA [(1.97 +/- 1.36) umol/g vs. (0.07 +/- 0.06) umol/g, P<0.01] was significantly increased. With the pretreatment of BP-1, compared with cocaine treatment group, the serum ALT [(112 +/- 96 )IU/L, (54 +/- 20) IU/L, (35 +/- 15) IU/L, P<0.05],AST [(130 +/- 33) IU/L,(107 +/- 5) IU/L, (99 +/- 9) IU/L, P<0.05] and LDH [(1 667 +/- 564) IU/L, (1 507 +/- 365) IU/L, (1 249 +/- 349) IU/L, P<0.01] were significantly decreased, the ratios of GSH/GSSG [(7.33 +/- 1.84), (9.28 +/- 0.67), (10.5 +/- 1.20), P<0.05] were increased and the contents of MDA [(1.82 +/- 1.19) umol/g, (0.49 +/- 0.31) umol/g, (0.35 +/- 0.30) umol/g, P<0.05] were decreased. Significant amelioration in liver histopathology was also presented in the BP-1 treatment groups. The BP-1 pretreated mice showed significant reduction in activity counts evoked by cocaine (20 mg/kg), and shorten the time for activity counts to become normal. BP-1 has protective effect on acute hepatotoxicity and neurotoxicity of mice induced by cocaine. Its mechanisms might be associated with its antioxidant activity.
/The study objective was/ to examine the effects of 2,4-dihydroxybenzophenone (BP-1), a benzophenone derivative used as an ultraviolet light absorbent, on acetaminophen (APAP)-induced hepatotoxicity in C57BL/6J mice. Mice were administered orally with BP-1 at doses of 200, 400 and 800 mg/kg body weight respectively every morning for 4 d before a hepatotoxic dose of APAP (350 mg/kg body weight) was given subcutaneously. Twenty four hours after APAP intoxication, the serum enzyme including serum alaine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH) were measured and liver histopathologic changes were examined. BP-1 administration dramatically reduced serum ALT, AST and LDH levels. Liver histopathological examination showed that BP-1 administration antagonized APAP-induced liver pathological damage in a dose-dependent manner. Further tests showed that APAP-induced hepatic lipid peroxidation was reduced significantly by BP-1 pretreatment, and glutathione depletion was ameliorated obviously. BP-1 can effectively protect C57BL/6J mice from APAP-induced hepatotoxicity, and reduction of oxidative stress might be part of the protection mechanism.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Mutlu E, Pierfelice J, McIntyre BS, Cunny HC, Kissling GE, Burback B, Waidyanatha S. Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure. J Anal Toxicol. 2017 Aug 31:1-12. doi: 10.1093/jat/bkx070. [Epub ahead of print] PubMed PMID: 28977387.
2: Wang H, Hu L, Liu X, Yin S, Lu R, Zhang S, Zhou W, Gao H. Deep eutectic solvent-based ultrasound-assisted dispersive liquid-liquid microextraction coupled with high-performance liquid chromatography for the determination of ultraviolet filters in water samples. J Chromatogr A. 2017 Sep 22;1516:1-8. doi: 10.1016/j.chroma.2017.07.073. Epub 2017 Jul 22. PubMed PMID: 28818328.
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